molecular formula C11H8ClN3O2 B14512666 6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-01-0

6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14512666
CAS No.: 62879-01-0
M. Wt: 249.65 g/mol
InChI Key: XNMNGPYCUOTYHC-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring fused with a 4-chlorophenyl group through a methylene bridge. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyrimidine-2,4-dione with 4-chlorobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the methylene bridge enhances its reactivity and potential for various applications .

Properties

CAS No.

62879-01-0

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

6-[(4-chlorophenyl)methylideneamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8ClN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-6H,(H2,14,15,16,17)

InChI Key

XNMNGPYCUOTYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=O)NC(=O)N2)Cl

Origin of Product

United States

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